molecular formula C15H17NO3 B11175474 2-(Diprop-2-en-1-ylcarbamoyl)phenyl acetate

2-(Diprop-2-en-1-ylcarbamoyl)phenyl acetate

Cat. No.: B11175474
M. Wt: 259.30 g/mol
InChI Key: LXRBUQIADQPQMV-UHFFFAOYSA-N
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Description

2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE is an organic compound with a complex structure that includes a phenyl acetate moiety and a bis(prop-2-en-1-yl)carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of phenyl acetate with bis(prop-2-en-1-yl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets. The bis(prop-2-en-1-yl)carbamoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Acetate: A simpler compound with similar structural features but lacking the bis(prop-2-en-1-yl)carbamoyl group.

    Bis(prop-2-en-1-yl)carbamoyl Chloride: A precursor used in the synthesis of 2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE.

Uniqueness

2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]PHENYL ACETATE is unique due to the presence of both the phenyl acetate and bis(prop-2-en-1-yl)carbamoyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

[2-[bis(prop-2-enyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H17NO3/c1-4-10-16(11-5-2)15(18)13-8-6-7-9-14(13)19-12(3)17/h4-9H,1-2,10-11H2,3H3

InChI Key

LXRBUQIADQPQMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N(CC=C)CC=C

Origin of Product

United States

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